1-{1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]azetidin-3-yl}-2-(propan-2-yl)-1H-1,3-benzodiazole
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Overview
Description
1-{1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]azetidin-3-yl}-2-(propan-2-yl)-1H-1,3-benzodiazole is a complex organic compound that features a unique combination of heterocyclic structures
Preparation Methods
The synthesis of 1-{1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]azetidin-3-yl}-2-(propan-2-yl)-1H-1,3-benzodiazole typically involves multiple steps, starting with the preparation of the 1,2,4-oxadiazole ring. This can be achieved through the reaction of amidoximes with carboxylic acids or their derivatives, such as acyl chlorides or esters, under basic conditions . The azetidine ring can be synthesized via cyclization reactions involving appropriate precursors. The final step involves the coupling of the azetidine and oxadiazole rings with the benzodiazole moiety, often using palladium-catalyzed cross-coupling reactions .
Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction parameters.
Chemical Reactions Analysis
1-{1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]azetidin-3-yl}-2-(propan-2-yl)-1H-1,3-benzodiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can lead to the formation of amine or alcohol groups.
Scientific Research Applications
1-{1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]azetidin-3-yl}-2-(propan-2-yl)-1H-1,3-benzodiazole has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-{1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]azetidin-3-yl}-2-(propan-2-yl)-1H-1,3-benzodiazole involves its interaction with specific molecular targets within cells. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication, thereby exerting its antimicrobial effects . The pathways involved in its mechanism of action are complex and depend on the specific biological context.
Comparison with Similar Compounds
Similar compounds to 1-{1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]azetidin-3-yl}-2-(propan-2-yl)-1H-1,3-benzodiazole include other oxadiazole derivatives, such as:
1,2,4-Oxadiazole: Known for its antimicrobial and antiviral properties.
1,3,4-Oxadiazole: Used in the development of pharmaceuticals and materials with high thermal stability.
1,2,5-Oxadiazole: Applied in the synthesis of energetic materials and pharmaceuticals.
The uniqueness of this compound lies in its combination of multiple heterocyclic rings, which imparts distinct biological activities and chemical properties.
Properties
IUPAC Name |
3-methyl-5-[[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methyl]-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O/c1-11(2)17-19-14-6-4-5-7-15(14)22(17)13-8-21(9-13)10-16-18-12(3)20-23-16/h4-7,11,13H,8-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVODUWDNEGTJMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CN2CC(C2)N3C4=CC=CC=C4N=C3C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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